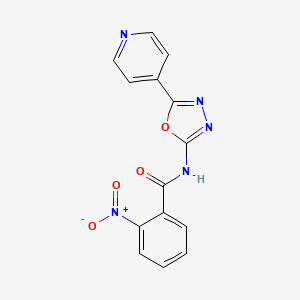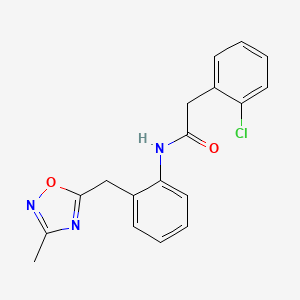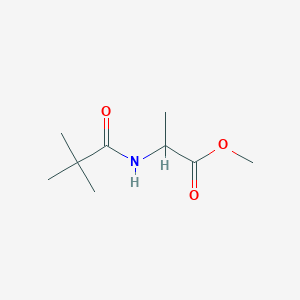
2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . For instance, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with some acid chlorides has been reported .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are diverse. For instance, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Aplicaciones Científicas De Investigación
Directing Group in C-H Amination
Hong-Yi Zhao et al. (2017) designed 2-(Pyridin-2-yl) aniline as a new, removable directing group to promote C-H amination mediated by cupric acetate. This method allows effective amination of β-C(sp2)-H bonds of benzamide derivatives, showing the utility of pyridine derivatives in complex organic synthesis processes (Hong-Yi Zhao et al., 2017).
Structural Study
Huaqin Zheng et al. (2012) investigated the structural properties of a compound with a pyridine moiety, revealing insights into hydrogen bonding and aromatic π-π interactions. Such studies are crucial for understanding molecular interactions and designing new materials or drugs (Huaqin Zheng et al., 2012).
Synthetic Methodology
Gong Ping (2007) described a synthetic process for a pyridine-containing benzamide, showcasing the practicality of this method due to its mild conditions, convenient operations, and good yield. This highlights the relevance of pyridine derivatives in synthetic chemistry (Gong Ping, 2007).
Biological Activity
M. Hour et al. (2007) explored the cytotoxicity of quinazolinone derivatives, emphasizing the potential of benzamide and pyridine derivatives in developing anticancer agents. This demonstrates the biological applications of such compounds (M. Hour et al., 2007).
Material Science Applications
Xiaolong Wang et al. (2006) synthesized new polyimides containing a pyridine moiety, which exhibited good solubility, thermal stability, and mechanical properties. This research underlines the importance of pyridine derivatives in the development of high-performance polymers (Xiaolong Wang et al., 2006).
Propiedades
IUPAC Name |
2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4/c20-12(10-3-1-2-4-11(10)19(21)22)16-14-18-17-13(23-14)9-5-7-15-8-6-9/h1-8H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMQUSPBDORKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)

![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)





![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)


![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)
